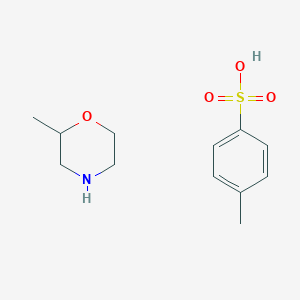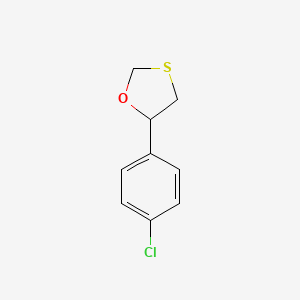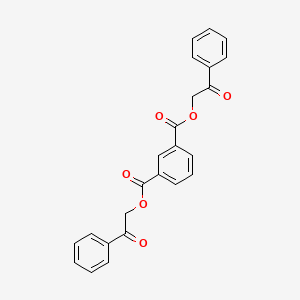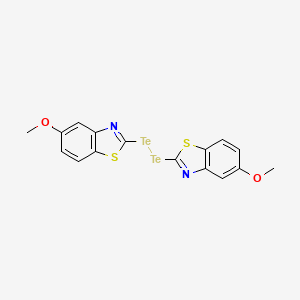
3-Phenylcyclopenta-2,4-dien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenylcyclopenta-2,4-dien-1-one is an organic compound that belongs to the class of cyclopentadienones It is characterized by a phenyl group attached to a cyclopentadienone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Phenylcyclopenta-2,4-dien-1-one can be synthesized through various methods. One common approach involves the Diels-Alder reaction, where a diene and a dienophile react to form the cyclopentadienone ring. For instance, the reaction between phenylacetylene and cyclopentadiene under specific conditions can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Diels-Alder reactions. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. Catalysts may also be used to enhance the reaction rate and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Phenylcyclopenta-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into cyclopentanones.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products
Oxidation: Quinones
Reduction: Cyclopentanones
Substitution: Various substituted phenylcyclopentadienones
Wissenschaftliche Forschungsanwendungen
3-Phenylcyclopenta-2,4-dien-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and dendrimers.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and as a ligand in organometallic chemistry.
Wirkmechanismus
The mechanism of action of 3-Phenylcyclopenta-2,4-dien-1-one involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and proteins, leading to changes in their activity. The compound’s conjugated system allows it to participate in electron transfer reactions, which can affect cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetraphenylcyclopentadienone: Another cyclopentadienone derivative with four phenyl groups.
Cyclopentadienone: The parent compound with no substituents.
Uniqueness
3-Phenylcyclopenta-2,4-dien-1-one is unique due to the presence of a single phenyl group, which imparts distinct chemical properties and reactivity compared to other cyclopentadienone derivatives. Its specific structure allows for selective reactions and applications in various fields.
Eigenschaften
CAS-Nummer |
115373-99-4 |
|---|---|
Molekularformel |
C11H8O |
Molekulargewicht |
156.18 g/mol |
IUPAC-Name |
3-phenylcyclopenta-2,4-dien-1-one |
InChI |
InChI=1S/C11H8O/c12-11-7-6-10(8-11)9-4-2-1-3-5-9/h1-8H |
InChI-Schlüssel |
WBBIKDRSWFPTBH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=O)C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


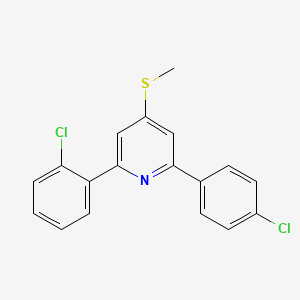
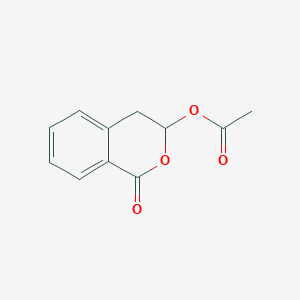
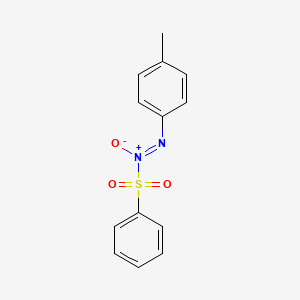
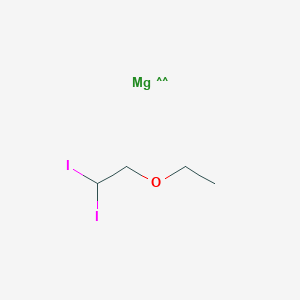

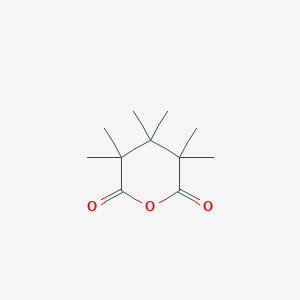

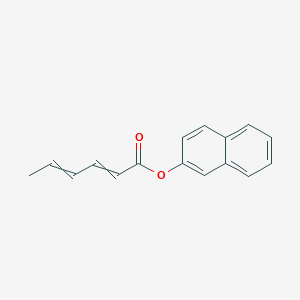
![N-[(2-Ethenyl-4,5-dimethoxyphenyl)methylidene]hydroxylamine](/img/structure/B14302194.png)
